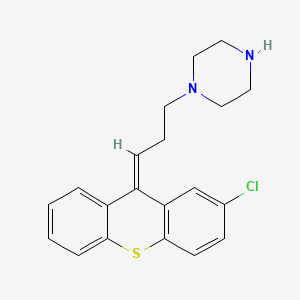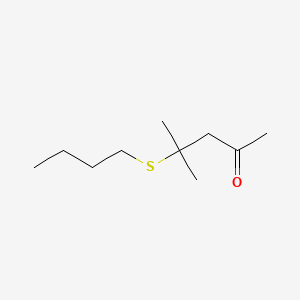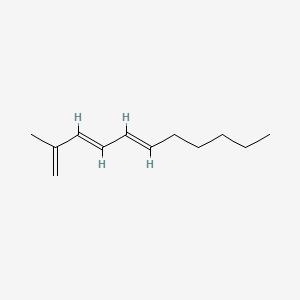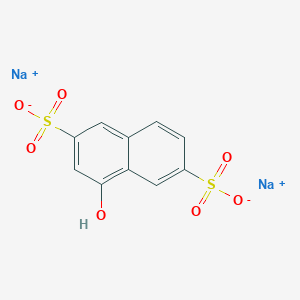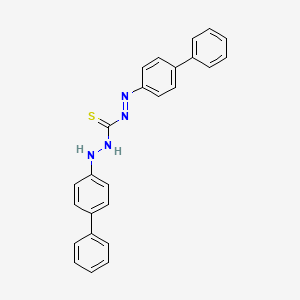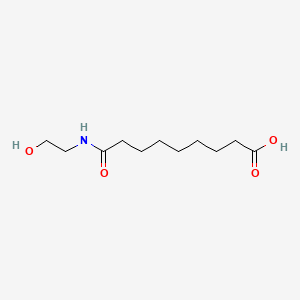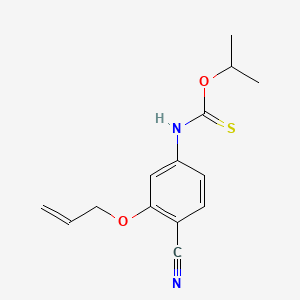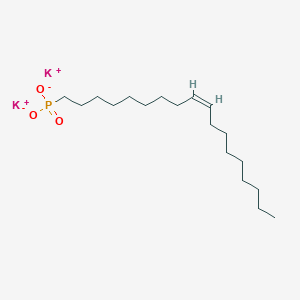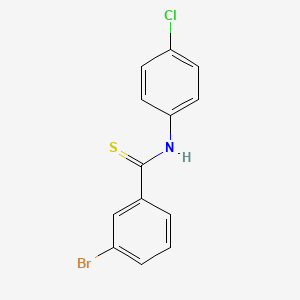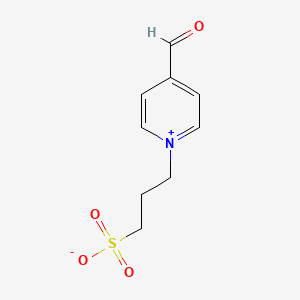
(2-Ethylhexanoato-O)(isodecanoato-O)manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexanoato-O)(isodecanoato-O)manganese is a coordination compound with the molecular formula C18H34MnO4. It is known for its applications in various fields, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)manganese typically involves the reaction of manganese salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to lower oxidation states of manganese.
Substitution: Ligand exchange reactions can occur with other carboxylates or coordinating ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various carboxylic acids for substitution reactions .
Major Products Formed
The major products formed from these reactions include manganese oxides, reduced manganese species, and substituted manganese carboxylates .
Applications De Recherche Scientifique
(2-Ethylhexanoato-O)(isodecanoato-O)manganese has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its therapeutic potential in treating manganese deficiency and related disorders.
Industry: Utilized in the production of high-performance materials and coatings
Mécanisme D'action
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)manganese involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center acts as a catalytic site, enabling redox reactions and ligand exchange processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Ethylhexanoato-O)(isononanoato-O)calcium
- (2-Ethylhexanoato-O)(isononanoato-O)cerium
- (2-Ethylhexanoato-O)(neodecanoato-O)manganese
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)manganese is unique due to its specific coordination environment and the combination of 2-ethylhexanoic acid and isodecanoic acid ligands. This unique structure imparts distinct catalytic properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
94247-31-1 |
|---|---|
Formule moléculaire |
C18H36MnO4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;manganese;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Mn/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
VHNORCPZFWZGFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



